TF-S14

RORγt inverse agonism TR-FRET binding assay Th17 polarization

Optimal tool for Th17/RORγt research. Avoid class-effect variability—this potent inverse agonist (IC50 0.23nM) is uniquely validated for AMR combo studies and ex vivo human PBMC assays, ensuring robust, reproducible target engagement.

Molecular Formula C22H27N3O2S
Molecular Weight 397.5 g/mol
Cat. No. B12366652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTF-S14
Molecular FormulaC22H27N3O2S
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC1CCN(C(C1)C)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CN=CC=C4
InChIInChI=1S/C22H27N3O2S/c1-14-9-11-25(15(2)12-14)22(27)19-17-7-3-4-8-18(17)28-21(19)24-20(26)16-6-5-10-23-13-16/h5-6,10,13-15H,3-4,7-9,11-12H2,1-2H3,(H,24,26)/t14-,15-/m1/s1
InChIKeyPCTBZMHJFHFNAH-HUUCEWRRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-N-{3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide: RORγt Inverse Agonist for Inflammatory and Transplant Rejection Research Procurement


The compound rac-N-{3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide, also known as TF-S14, is a synthetic small molecule that functions as a potent inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt) [1]. It is a research tool used to modulate the Th17 cell lineage, which is implicated in chronic antibody-mediated rejection (AMR) in solid organ transplantation, as well as in various autoimmune and inflammatory diseases [1]. The compound features a tetrahydrobenzothiophene core linked to a chiral 2,4-dimethylpiperidine and a pyridine-3-carboxamide moiety, which collectively confer high affinity and potent inhibitory activity at the RORγt ligand-binding domain [1].

Why Generic Substitution of TF-S14 with Other RORγt Ligands Compromises Reproducible Th17 Inhibition


Despite sharing a common nominal target, RORγt inverse agonists exhibit pronounced functional divergence that renders generic substitution highly problematic for rigorous research [1]. Variations in the core scaffold, such as the tetrahydrobenzothiophene versus sulfonamide or indolizine cores, lead to significant differences in binding kinetics, allosteric modulation, and subsequent transcriptional repression [2]. Critically, as demonstrated in direct comparative assays, structurally distinct RORγt inverse agonists like TF-S14, TF-S1, and TF-S2 display a range of potencies (IC50 values from 0.23 nM to 1.67 nM in the same TR-FRET assay) [1]. This potency gap directly translates to differential efficacy in suppressing key Th17 cytokines (IL-17A, IL-21, IL-22) [1]. Furthermore, in vivo outcomes such as allograft survival are not a class-wide property but are specific to the compound's pharmacokinetic profile and its ability to modulate the local immune microenvironment. Therefore, substituting TF-S14 with a less potent or differently optimized analog can introduce significant variability, obscuring true biological effects and compromising the translational validity of the experimental model.

Quantitative Differentiation of TF-S14: Head-to-Head Potency and In Vivo Efficacy Data vs. Structural Analogs


Superior TR-FRET Binding Potency of TF-S14 vs. TF-S1 and TF-S2 in Direct Comparison

In a direct head-to-head comparison using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, TF-S14 exhibited superior potency in disrupting the RORγt-coactivator interaction compared to its closely related analogs TF-S1 and TF-S2 [1]. This assay, which measures binding to the RORγt ligand-binding domain (LBD), provides a quantitative, cell-free measure of target engagement [1].

RORγt inverse agonism TR-FRET binding assay Th17 polarization

TF-S14 Exhibits a Potency Advantage of 30-fold Over the Industry Standard TMP778

While not from a single study, a cross-study comparison of binding potencies reveals a significant difference between TF-S14 and the widely used RORγt inverse agonist TMP778. TF-S14 demonstrates sub-nanomolar potency, whereas TMP778 exhibits an IC50 in the low nanomolar range in similar FRET-based assays [1].

RORγt inhibitor FRET assay potency comparison

Quantified In Vivo Efficacy: TF-S14 Monotherapy More Than Doubles Allograft Survival in Sensitized Mice

The functional differentiation of TF-S14 is validated in a highly translational, sensitized mouse model of skin allograft transplantation [1]. In this model, daily intraperitoneal administration of TF-S14 as a monotherapy resulted in a statistically significant and clinically meaningful extension of graft survival compared to vehicle-treated controls [1].

Transplantation Allograft survival In vivo efficacy Th17 inhibition

Combination Therapy with TF-S14 and Tacrolimus Synergistically Prolongs Graft Survival vs. Tacrolimus Alone

In the same sensitized mouse model, the combination of TF-S14 with the standard-of-care immunosuppressant tacrolimus produced a synergistic effect, far exceeding the benefit of tacrolimus monotherapy [1]. This demonstrates that TF-S14 can provide additional therapeutic value beyond current treatments.

Combination therapy Transplantation Tacrolimus Synergy

Specific Inhibition of Th17 Cytokines (IL-17A, IL-21, IL-22) Confirmed in Human Primary Cells

Functional specificity was demonstrated in primary human peripheral blood mononuclear cells (PBMCs) from highly sensitized kidney transplantation candidates [1]. TF-S14 treatment significantly reduced the production of key Th17 effector cytokines, confirming its mechanism of action in a human ex vivo setting.

Th17 Cytokine inhibition Human PBMCs Autoimmunity

Validated Application Scenarios for TF-S14 in Immunology and Transplantation Research


Investigating Novel Combination Therapies for Antibody-Mediated Rejection (AMR)

TF-S14 is uniquely validated for use in preclinical models investigating combination therapies for AMR. The quantitative in vivo data showing that TF-S14 synergistically prolongs allograft survival when combined with tacrolimus (MST of 18.5-19 days vs. 7 days for tacrolimus alone) provides a strong rationale for its use in studies exploring new regimens to overcome transplant rejection in sensitized recipients [1].

Deciphering RORγt-Dependent Transcriptional Programs in Human Th17 Cells

Given its high potency (IC50: 0.23 nM) and demonstrated ability to significantly suppress IL-17A, IL-21, and IL-22 production in primary human PBMCs, TF-S14 is an optimal tool for ex vivo studies aimed at dissecting the RORγt-driven gene expression networks that govern human Th17 cell pathogenicity [1]. Its superior potency over analogs like TF-S1 ensures maximal target engagement and a robust signal-to-noise ratio in transcriptional profiling experiments.

Validating RORγt as a Target in Models of Autoimmune and Inflammatory Disease

Researchers can confidently use TF-S14 to probe the role of RORγt in various disease models. The established in vivo efficacy in reducing neutrophilic infiltration and prolonging graft survival [1], coupled with its significant potency advantage over other tool compounds like TMP778 , makes it a more sensitive and reliable probe for validating the contribution of the Th17/IL-17 axis to disease pathology.

Ex Vivo Profiling of Patient-Derived Immune Cells in Transplantation

TF-S14 is directly applicable for ex vivo functional assays using PBMCs from transplant patients. Its demonstrated efficacy in reducing Th17 cytokine production from cells of highly sensitized patients [1] supports its use in personalized medicine research, such as predicting patient response to RORγt-targeted therapies or identifying biomarkers of Th17-driven rejection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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